3-Methylbenzylzinc chloride
CAS No.: 312693-20-2
Cat. No.: VC3792113
Molecular Formula: C8H9ClZn
Molecular Weight: 206 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 312693-20-2 |
---|---|
Molecular Formula | C8H9ClZn |
Molecular Weight | 206 g/mol |
IUPAC Name | chlorozinc(1+);1-methanidyl-3-methylbenzene |
Standard InChI | InChI=1S/C8H9.ClH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
Standard InChI Key | FFHVTPVONCJGLZ-UHFFFAOYSA-M |
SMILES | CC1=CC(=CC=C1)[CH2-].Cl[Zn+] |
Canonical SMILES | CC1=CC(=CC=C1)[CH2-].Cl[Zn+] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-Methylbenzylzinc chloride features a zinc atom bonded to a chlorine atom and a 3-methylbenzyl group (C₆H₄(CH₃)CH₂). The tetrahedral geometry around zinc is stabilized by THF coordination in solution, as evidenced by NMR and X-ray crystallographic studies . The methyl group at the meta position on the benzene ring sterically influences reactivity, often directing electrophilic substitutions or coupling reactions to specific sites .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₉ClZn | |
Molecular Weight | 206.0 g/mol | |
Appearance | Colorless to pale yellow liquid | |
Solubility | Soluble in THF, ethers | |
Stability | Air- and moisture-sensitive |
Synthesis and Optimization
Chlorination of m-Xylene
The precursor 3-methylbenzyl chloride is synthesized via side-chain chlorination of m-xylene. Patent EP0429921A1 details a pyridine-catalyzed method that minimizes nuclear chlorination (<0.7% byproduct) at 0.3 chlorination degree :
Key parameters include temperature (1–3 bar pressure) and UV irradiation, achieving 80% yield .
Zinc Insertion
Subsequent transmetallation with zinc dust in THF yields 3-methylbenzylzinc chloride :
Lithium chloride additives enhance reactivity by stabilizing the organozinc intermediate .
Reactivity and Mechanistic Insights
Negishi Cross-Coupling
The compound excels in palladium- or nickel-catalyzed couplings. For example, iron-catalyzed Negishi reactions with aryl halides achieve >90% yield under optimized conditions :
Notably, preformed zinc reagents reduce side reactions compared to in situ methods .
Cyclization and Rearrangement
ZnCl₂-catalyzed cyclizative 1,2-rearrangements form morpholinones with aza-quaternary centers, demonstrating the reagent’s role in heterocycle synthesis :
Mechanistic studies reveal α-iminium intermediates followed by ester shifts, distinct from classical benzilic acid rearrangements .
Industrial and Pharmaceutical Applications
Drug Intermediate Synthesis
The reagent facilitates access to rivastigmine (Alzheimer’s drug) via carbamate formation :
Yields exceed 75% under scalable conditions .
Material Science
In coordination polymers, 3-methylbenzylzinc chloride acts as a Lewis acid catalyst, enhancing porosity and stability in MOFs .
Future Directions
Advances in flow chemistry (e.g., automated organozinc generation) promise higher throughput and safer handling . Computational modeling of zinc’s Lewis acidity could further optimize catalytic cycles .
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